3-Cyanobenzyl-d6 bromide
Description
Contextualization of Deuterium (B1214612) Isotopic Labeling in Organic Chemistry
Isotopic labeling is a powerful technique used to trace the path of an isotope through a reaction or metabolic pathway. wikipedia.org In organic chemistry, the substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), provides a subtle yet profound modification that can be leveraged for various investigative purposes. scielo.org.mx This method, known as deuterium labeling, is a cornerstone in the study of reaction mechanisms and for enhancing analytical measurements. wikipedia.orgscielo.org.mx
The replacement of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. scielo.org.mx Consequently, if the cleavage of a C-H bond is part of the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. libretexts.orgnih.gov By measuring the KIE (expressed as the ratio of the rate constants, kH/kD), chemists can gain invaluable insights into the transition state of a reaction and confirm whether a specific C-H bond is broken during the slowest step. libretexts.orgnih.gov Primary KIEs, where the bond to the isotopic label is broken, and secondary KIEs, where the labeled bond is not broken, both provide critical data for mapping out reaction pathways. cdnsciencepub.com
Deuterium labeling is extensively used to simplify and enhance spectroscopic analysis. In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium can help in signal assignment, as deuterium is effectively "invisible" in standard ¹H NMR spectra. studymind.co.ukcambridge.org This simplifies complex spectra and allows for clearer interpretation. Deuterated solvents are also widely used in NMR to avoid interference from solvent protons. studymind.co.uk
In mass spectrometry (MS), deuterium-labeled compounds serve as excellent internal standards for quantitative analysis. acs.orgnih.gov Since they have nearly identical chemical properties to their non-labeled counterparts but a different mass, they can be easily distinguished, allowing for precise quantification of the analyte. nih.gov This technique is crucial in fields ranging from pharmaceutical drug metabolism studies to proteomics. acs.orgnih.govnih.gov
Overview of Benzylic Bromides as Key Synthetic Intermediates
Benzylic bromides are a class of organic compounds characterized by a bromomethyl group attached to a benzene (B151609) ring. wikipedia.org They are highly valued as intermediates in organic synthesis due to their specific reactivity. fiveable.memasterorganicchemistry.com
The benzylic position is particularly reactive due to the stability of the resulting benzylic radical, cation, or anion, which are all stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comquora.com This enhanced stability makes benzylic halides like benzyl (B1604629) bromide highly susceptible to nucleophilic substitution reactions. fiveable.mequora.comucalgary.ca Primary benzylic halides typically undergo Sₙ2 reactions, while secondary and tertiary ones favor the Sₙ1 pathway. ucalgary.ca This reactivity makes them excellent precursors for introducing the benzyl group, which can act as a protecting group for alcohols and carboxylic acids or serve as a building block for more complex molecules. wikipedia.orgmultichemexports.com
The cyano group (-CN) is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its triple bond with carbon. quora.commasterorganicchemistry.com When attached to a benzene ring, it deactivates the ring towards electrophilic aromatic substitution. quora.com However, its presence significantly influences the electronic properties of the molecule, which can be exploited in various applications. The cyano group can enhance the reactivity of the benzylic position towards certain nucleophiles and can be a precursor for other functional groups, such as carboxylic acids or amines, through hydrolysis or reduction, respectively. In the context of materials science, cyano-substituted aromatic compounds are investigated for their unique photophysical properties. rsc.org
Specific Academic Relevance of 3-CYANOBENZYL-D6 BROMIDE
This compound is a specialized reagent that combines the features of a deuterated compound, a benzylic bromide, and a cyano-substituted aromatic ring. Its deuteration on the benzyl group (BrCD₂C₆D₄CN) makes it a valuable tool for mechanistic studies involving reactions at the benzylic position. cdnisotopes.com For instance, it can be used to determine the kinetic isotope effect in nucleophilic substitution or radical reactions, providing clear evidence for the involvement of the benzylic C-D bond cleavage in the rate-determining step.
The presence of the cyano group at the meta-position of the benzene ring modifies the electronic environment of the molecule. chemicalbook.com This specific substitution pattern is useful for studying the electronic effects of substituents on the reactivity of the benzylic position without the direct resonance interaction seen with ortho- and para-substituents. acs.org Researchers can use this compound to probe the subtle interplay of inductive and steric effects in various chemical transformations.
Below are the key properties of this compound and its unlabeled counterpart.
| Property | This compound | 3-Cyanobenzyl bromide |
| Synonym(s) | α-Bromo-m-tolunitrile-d6 | α-Bromo-m-tolunitrile |
| CAS Number | 1219802-21-7 cdnisotopes.comcymitquimica.comchemicalbook.com | 28188-41-2 cdnisotopes.comchemicalbook.comcymitquimica.com |
| Molecular Formula | BrCD₂C₆D₄CN cdnisotopes.com | C₈H₆BrN chemicalbook.comchembk.com |
| Molecular Weight | 202.08 g/mol cdnisotopes.com | 196.04 g/mol chembk.com |
| Appearance | White-pale yellow solid cymitquimica.com | Almost white to beige crystalline powder chemicalbook.com |
| Melting Point | 94-95.5 °C cymitquimica.com | 93-96 °C chembk.com |
| Isotopic Enrichment | 98 atom % D cdnisotopes.com | N/A |
The synthesis of various nitriles, including substituted benzyl cyanides, is an active area of research, with methods being developed for direct cyanation of benzylic alcohols and hydrocyanation of styrenes. organic-chemistry.org The unlabeled compound, 3-(Bromomethyl)benzonitrile (B105621), is used in the synthesis of other molecules, such as 3-(bromomethyl)benzaldehyde, and participates in reactions like the Suzuki cross-coupling. chemicalbook.com The deuterated version, this compound, provides a unique probe to investigate the mechanisms of these and other important organic reactions.
Role as a Chemically Labeled Building Block
One of the principal applications of this compound is its role as a chemically labeled building block. In this capacity, the deuterium atoms serve as silent tracers that allow chemists to follow the molecule's path through a sequence of reactions. Deuterium isotope labeling is frequently used to facilitate complex target synthesis and to study organic and bioorganic reaction mechanisms. nih.govresearchgate.net
The development of methods for the selective deuteration of organic molecules is highly desirable. nih.gov Compounds like this compound are synthesized to be incorporated into larger, more complex molecules. Because deuterium is a stable, non-radioactive isotope, it can be tracked using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org This allows researchers to determine the ultimate fate of the labeled fragment, providing definitive evidence for proposed reaction pathways or metabolic processes. rsc.org The selective deuteration of benzylic positions is particularly important, as these sites are often involved in the metabolic oxidation of drug molecules. acs.org
Foundation for Mechanistic Probes in C-H/C-D Bond Reactivity
The most powerful application of this compound in research is its use as a mechanistic probe, particularly for studying reactions that involve the cleavage of a bond to the benzylic carbon. This is based on the scientific principle known as the Kinetic Isotope Effect (KIE). unam.mx The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mx
The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. unam.mx Consequently, more energy is required to break a C-D bond than a C-H bond. chinesechemsoc.org This difference in bond strength leads to a slower reaction rate for the deuterated compound if the C-H/C-D bond is broken in the rate-determining step of the reaction. csbsju.eduprinceton.edu
By comparing the reaction rate of 3-Cyanobenzyl Bromide (kH) with that of this compound (kD), researchers can calculate the KIE (kH/kD).
Primary KIE: A large KIE value (typically kH/kD > 2) is called a primary kinetic isotope effect and provides strong evidence that the benzylic C-H bond is being broken during the rate-determining step of the reaction. unam.mxcsbsju.eduacs.org For example, a large KIE of 31.9 was observed in a nickel-catalyzed C-H amination, suggesting that H-atom abstraction is the rate-determining step. nih.gov
Secondary KIE: Small KIE values (kH/kD ≈ 1) suggest that the C-H bond is not broken in the rate-determining step. princeton.edu These smaller effects, known as secondary kinetic isotope effects, can still provide valuable information about changes in hybridization at the carbon atom during the reaction. unam.mx
Inverse KIE: In some cases, an inverse isotope effect (kH/kD < 1) can be observed, which implies that the C-H bond becomes stronger or more sterically hindered in the transition state. csbsju.edu
This ability to probe the nature of the rate-determining step makes deuterated benzylic halides like this compound indispensable tools for elucidating complex reaction mechanisms, from transition-metal-catalyzed cross-couplings to enzymatic transformations. acs.org
| KIE Value (kH/kD) | Interpretation |
| >> 1 (e.g., 2-7) | Primary KIE: Indicates the C-H/C-D bond is broken in or before the rate-determining step. csbsju.edu |
| ≈ 1 | No significant KIE: The C-H/C-D bond is not broken in the rate-determining step. princeton.edu |
| < 1 | Inverse KIE: The C-H/C-D bond becomes stronger or more constrained in the transition state. csbsju.edu |
Structure
3D Structure
Properties
CAS No. |
1219802-21-7 |
|---|---|
Molecular Formula |
C8H6BrN |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
3-[bromo(dideuterio)methyl]-2,4,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
InChI Key |
CVKOOKPNCVYHNY-NVSFMWKBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)[2H])C([2H])([2H])Br)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CBr |
Synonyms |
3-CYANOBENZYL-D6 BROMIDE |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyanobenzyl D6 Bromide and Its Deuterated Analogues
Strategies for Selective Deuteration at the Benzylic Position
The benzylic position is a common site for metabolic oxidation in many drug molecules, making it a key target for deuteration to enhance pharmacokinetic properties. acs.org Achieving selective deuteration at this position can be accomplished through several methods, including direct hydrogen isotope exchange, reductive deuteration of various precursors, and indirect approaches involving labeled intermediates.
Deuterium (B1214612) Exchange Protocols
Hydrogen Isotope Exchange (HIE) represents one of the most direct methods for introducing deuterium into a molecule. researchgate.netresearchgate.net These protocols often utilize a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst.
Base-catalyzed exchange is a common approach. For instance, the benzylic protons of alkylnitroaromatics can be exchanged for deuterium from D₂O under catalysis by amine bases. nih.gov While mononitro systems may require a strong base like 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) and elevated temperatures, this method highlights the principle of activating the benzylic position for exchange. nih.gov Similarly, catalytic amounts of potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (DMSO-d₆) can selectively introduce deuterium into the benzylic position of various arenes, tolerating functional groups like nitriles. researchgate.net
Metal catalysts are also widely employed for HIE. Palladium on carbon (Pd/C) can catalyze the exchange of deuterium from D₂O with hydrogens on a benzylic carbon at room temperature. researchgate.net Other catalytic systems, such as those based on iridium, have been used for labeling benzylic C(sp³)–H positions. acs.org More recent developments include the use of cesium amide catalysts with D₂ gas, which allows for high isotopic enrichment (up to 99%) at the benzylic position under mild conditions. researchgate.netrsc.org
| Method | Catalyst/Base | Deuterium Source | Key Features | Reference |
|---|---|---|---|---|
| Base-Catalyzed Exchange | Triethylamine, DBN, KOtBu | D₂O, DMSO-d₆ | Effective for activated benzylic positions; nitrile groups are tolerated. | researchgate.netnih.gov |
| Metal-Catalyzed Exchange | Pd/C, Iridium complexes, Cesium amide | D₂O, D₂ gas | High efficiency and chemoselectivity; can achieve very high isotopic enrichment. | researchgate.netacs.orgrsc.org |
Reductive Deuteration of Halides and Related Precursors
Reductive deuteration offers an alternative pathway to access compounds deuterated at the benzylic position, typically starting from precursors with a higher oxidation state, such as carbonyls or esters. acs.orgorganic-chemistry.org This method avoids some of the selectivity challenges associated with HIE reactions. acs.org
A general approach involves the single-electron transfer (SET) reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O. organic-chemistry.orgresearchwithrutgers.comthieme-connect.com This method is operationally simple and provides high deuterium incorporation (>95%) for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols, which can then be converted to the corresponding bromides. organic-chemistry.orgresearchwithrutgers.comthieme-connect.com The reaction is mild and shows excellent functional group tolerance. organic-chemistry.org
Another innovative strategy is the copper-catalyzed transfer hydrodeuteration of aryl alkynes. acs.org This highly regio- and chemoselective method yields aryl alkanes that are precisely deuterated at the benzylic position with high isotopic purity. acs.org The process relies on the high degree of regiocontrol during the hydrocupration steps. acs.org Additionally, site-selective deuteration of benzylic olefins can be achieved through electroreduction using D₂O as the deuterium source. researchgate.net
Indirect Deuteration Approaches via Labeled Intermediates
Indirect methods involve the synthesis of a deuterated intermediate which is subsequently converted to the target molecule. This multi-step approach often allows for greater control over the position and level of deuteration.
The synthesis of α,α-dideuterio benzyl alcohols from aromatic esters, as described previously, is a prime example of an indirect approach. organic-chemistry.orgresearchwithrutgers.comthieme-connect.com For the synthesis of 3-CYANOBENZYL-D6 BROMIDE, this would involve the reduction of a 3-cyanobenzoic acid ester using a deuteride source like LiAlD₄ or the SmI₂/D₂O system to produce 3-cyanobenzyl-d₂-alcohol. organic-chemistry.org This deuterated alcohol can then be converted to the corresponding bromide.
Another indirect route could involve starting with an isotope-labeled benzene (B151609) ring. A patented method describes the one-step synthesis of benzyl bromide compounds from isotope-labeled benzene or substituted benzenes, although this labels the ring rather than the benzylic position. google.comscispace.com However, the principle of using a pre-labeled intermediate is central to indirect approaches.
| Strategy | Precursor | Reagents | Deuterated Intermediate | Reference |
|---|---|---|---|---|
| Reductive Deuteration of Esters | Aromatic Ester (e.g., Methyl 3-cyanobenzoate) | SmI₂, D₂O, Et₃N | α,α-Dideuterio Benzyl Alcohol | organic-chemistry.orgresearchwithrutgers.comthieme-connect.com |
| Transfer Hydrodeuteration | Aryl Alkyne | Cu(OAc)₂, DTBM-SEGPHOS | α,α-Dideuterio Aryl Alkane | acs.org |
| Electroreduction | Benzylic Olefin | D₂O | Deuterated Aryl Alkane | researchgate.net |
Bromination Techniques for Deuterated Cyanobenzyl Systems
Once the deuterated precursor, such as 3-methyl-d-benzonitrile, is obtained, the final step is the introduction of a bromine atom at the benzylic position. This is typically achieved through radical halogenation or by converting a functional group, like a hydroxyl group, into a bromide.
Radical Halogenation Methods with Deuterated Methylbenzonitriles
The most common method for the bromination of benzylic C-H bonds is radical halogenation using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
A continuous-flow protocol for the bromination of benzylic compounds using a slight excess of NBS has been developed. organic-chemistry.org The radical reaction is activated by a household compact fluorescent lamp (CFL), and acetonitrile is used as the solvent, avoiding hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org This method would be directly applicable to the bromination of deuterated 3-methylbenzonitrile to yield this compound.
Alternative Bromination Strategies for D6-Labeled Precursors
Besides radical halogenation, other methods can be used to introduce the bromine atom, often starting from a precursor where the benzylic position is already functionalized.
One prominent alternative is the conversion of alcohols to bromides. If deuterated 3-cyanobenzyl alcohol is synthesized via one of the reductive deuteration methods, it can be efficiently converted to the corresponding bromide. organic-chemistry.org Reagents such as 2,4,6-trichloro researchgate.netnih.govorganic-chemistry.orgtriazine in combination with N,N-dimethyl formamide and sodium bromide can achieve this transformation at room temperature. organic-chemistry.org
Another alternative involves the diazotization of a cyanobenzylamine. A process for producing m-cyanobenzyl bromide from m-cyanobenzylamine has been described, using potassium bromide, sodium nitrite, and concentrated sulfuric acid. google.com If a deuterated version of 3-cyanobenzylamine were prepared, this method could provide an alternative route to the final product.
Purification and Isolation Techniques for Labeled Benzylic Compounds
The purification and isolation of isotopically labeled compounds such as this compound are critical steps to ensure high purity for their intended applications, particularly in fields like medicinal chemistry and as standards in analytical studies. The techniques employed are generally analogous to those used for their non-labeled counterparts, though careful handling is necessary to avoid isotopic dilution. Common methodologies include chromatography, recrystallization, distillation, and extraction.
Chromatographic Methods
Column chromatography is a widely utilized technique for the purification of benzylic bromides and their deuterated analogues. The choice of stationary and mobile phases is crucial for achieving effective separation from impurities.
Flash Column Chromatography: This is a rapid and efficient method for purifying crude reaction mixtures. For compounds similar to 3-cyanobenzyl bromide, such as 4-cyanobenzyl bromide, a common mobile phase is a mixture of n-hexane and ethyl acetate rsc.org. The polarity of the eluent can be adjusted to optimize the separation of the desired product from starting materials and byproducts researchgate.net. Non-polar solvents like dichloromethane are also used, where benzyl bromide tends to elute quickly researchgate.net.
Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For instance, a mobile phase of 7:3 ethyl acetate and n-hexane has been used to analyze benzylic bromination reactions rsc.org. The visualization of spots on the TLC plate can often be achieved under UV light researchgate.net.
Interactive Data Table: Chromatographic Conditions for Benzylic Bromide Purification
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |
| Flash Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate (1:1) | Purification of 4-Cyano Benzyl Bromide rsc.org |
| Column Chromatography | Silica Gel | Dichloromethane | Separation of benzyl bromide from more polar products researchgate.net |
| Column Chromatography | Silica Gel | 10% Ethyl Acetate/Hexane | Elution of benzyl bromide before the main product researchgate.net |
Recrystallization
Given that 3-cyanobenzyl bromide is a crystalline solid at room temperature, recrystallization is a highly effective method for its purification. This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures.
The process typically involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. For a related compound, 2-cyanobenzyl bromide, purification involves dissolving it in hot cyclohexane and then cooling to induce crystallization, followed by filtration guidechem.com. For other bromo-substituted benzyl bromides, recrystallization from a mixed solvent system (e.g., ethyl acetate, chloroform, and methanol) has been reported to yield high-purity crystals google.com.
Distillation Techniques
For liquid benzylic compounds or to remove volatile impurities, distillation can be an effective purification method.
Vacuum Distillation: This technique is suitable for compounds that are thermally stable but have high boiling points. It allows for distillation at a lower temperature, thus preventing decomposition. It can be used to remove excess, unreacted benzyl bromide from a reaction mixture researchgate.net.
Steam Distillation: This method is particularly useful for separating water-immiscible compounds from non-volatile impurities. It has been suggested as a simple and clean way to remove benzyl bromide or benzyl chloride from reaction mixtures researchgate.net.
Extraction and Washing
Liquid-liquid extraction is a fundamental technique used in the work-up procedure to separate the desired product from water-soluble impurities. After a synthesis, the reaction mixture is often partitioned between an organic solvent (like dichloromethane or diethyl ether) and water researchgate.net. The organic layer containing the product can then be washed with various aqueous solutions to remove specific types of impurities.
Washing with Sodium Bicarbonate Solution: An aqueous solution of sodium bicarbonate is often used to neutralize and remove any acidic byproducts from the organic phase researchgate.net.
Washing with Water and Brine: Subsequent washing with water and then a saturated sodium chloride solution (brine) helps to remove any remaining water-soluble impurities and to begin the drying process of the organic layer rsc.org.
Following extraction and washing, the organic solution is typically dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water before the solvent is evaporated to yield the purified product rsc.org.
Use of Scavenger Resins
For small-scale purifications or to remove trace amounts of unreacted reagents, scavenger resins can be employed. These are solid-supported reagents designed to react with and bind specific types of molecules, which can then be easily removed by filtration. For instance, tertiary amine or thiol-based resins can be used to scavenge excess benzyl bromide from a reaction mixture researchgate.net.
Mechanistic Investigations Involving 3 Cyanobenzyl D6 Bromide
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.orglibretexts.org This change in rate is primarily due to the difference in zero-point vibrational energies between the bonds involving the light and heavy isotopes. unam.mx The C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. unam.mxmsudenver.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. unam.mx
Primary Kinetic Isotope Effects in Benzylic Substitution Reactions
Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In benzylic substitution reactions, replacing the benzylic hydrogens of 3-cyanobenzyl bromide with deuterium (B1214612) (to form 3-CYANOBENZYL-D6 BROMIDE) can lead to a significant PKIE if the C-H bond is cleaved during the slowest step.
For instance, in an E2 elimination reaction where a base removes a proton from the benzylic position, a substantial kH/kD value (the ratio of the rate constant for the hydrogen-containing reactant to the deuterium-containing reactant) would be expected. This is because the C-H(D) bond is broken in the rate-determining step. princeton.edu Conversely, a kH/kD value close to 1 would suggest that the C-H(D) bond is not broken in the rate-limiting step, as might be the case in a pure SN1 reaction where the leaving group departs first. princeton.edu
Secondary Kinetic Isotope Effects and Hyperconjugation Phenomena
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgnumberanalytics.com These effects are typically smaller than PKIEs but provide valuable information about changes in hybridization and hyperconjugation at the transition state. princeton.edulibretexts.org
In the context of this compound, a β-secondary kinetic isotope effect can be observed in nucleophilic substitution reactions. For example, in an SN1 reaction, the departure of the bromide leaving group leads to the formation of a carbocation intermediate. The stability of this carbocation is influenced by hyperconjugation, which involves the donation of electron density from adjacent C-H or C-D sigma bonds into the empty p-orbital of the carbocation. msudenver.edulibretexts.org Since C-H bonds are slightly weaker and better electron donors than C-D bonds, the carbocation formed from the non-deuterated substrate is stabilized to a greater extent. msudenver.edu This can lead to a small normal SKIE (kH/kD > 1), indicating a change in hybridization from sp3 in the reactant to sp2 in the transition state leading to the carbocation. epfl.ch
Elucidation of Rate-Determining Steps and Transition State Structures
By measuring the rates of reaction for both 3-cyanobenzyl bromide and this compound, chemists can deduce whether the benzylic C-H(D) bond is involved in the slowest step. savemyexams.comsavemyexams.com A significant primary KIE points to a mechanism where this bond is broken in the RDS. princeton.edu The magnitude of the KIE can also provide details about the structure of the transition state. nih.govscholaris.camdpi.com A linear and symmetrical transition state for hydrogen transfer typically exhibits the maximum KIE. Deviations from this ideal geometry result in smaller KIE values.
Investigation of Reaction Pathways
The use of deuterated substrates like this compound is instrumental in distinguishing between different possible reaction pathways.
Nucleophilic Substitution Mechanisms (SN1, SN2) with Deuterated Substrates
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). organic-chemistry.orgsavemyexams.com In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. youtube.commasterorganicchemistry.com The rate of this reaction depends only on the concentration of the substrate. masterorganicchemistry.com In an SN2 reaction, the nucleophile attacks the substrate in a single, concerted step, and the rate depends on the concentrations of both the substrate and the nucleophile. youtube.comlibretexts.org
The use of this compound can help differentiate between these two pathways. epfl.ch As mentioned earlier, an SN1 reaction would likely exhibit a small β-secondary KIE due to hyperconjugation and the change in hybridization at the benzylic carbon. epfl.ch In contrast, a pure SN2 reaction, where the C-H(D) bonds are not significantly altered in the transition state, would be expected to have a KIE value very close to unity. Any deviation from unity could suggest a transition state with some SN1 character.
| Reaction Type | Expected KIE (kH/kD) for this compound | Rationale |
| SN1 | > 1 (small normal) | β-secondary KIE due to hyperconjugation stabilizing the carbocation intermediate and rehybridization from sp3 to sp2. msudenver.eduepfl.ch |
| SN2 | ≈ 1 | No direct C-H(D) bond cleavage in the rate-determining step. princeton.edu |
| E2 | > 1 (large) | Primary KIE due to C-H(D) bond breaking in the rate-determining step. princeton.edu |
Radical-Mediated Reactions and Hydrogen Atom Transfer Processes
In radical-mediated reactions, a key step can be hydrogen atom transfer (HAT), where a hydrogen atom is abstracted by a radical species. nih.govrice.edu The use of this compound can provide significant insight into these processes. If the abstraction of a benzylic hydrogen is the rate-determining step, a large primary kinetic isotope effect will be observed. nih.gov
Rearrangement Processes and Deuterium Scrambling Studies
Deuterium labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction. In the context of benzylic systems, deuterium scrambling, the migration of deuterium atoms between different positions in a molecule, can provide compelling evidence for the involvement of specific intermediates or reaction pathways.
While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous benzyl (B1604629) derivatives. For instance, in rhodium-catalyzed C-H activation reactions of benzylamines, significant deuterium scrambling has been observed. rsc.orgrsc.org When a deuterated benzylamine (B48309) derivative was subjected to reaction conditions, deuterium atoms were found to have migrated from their original position to others, such as the ortho-position of the aromatic ring and the alpha-position of the alkyl group. rsc.orgrsc.org This scrambling indicated that the C-H (or C-D) bond cleavage is a reversible process. rsc.orgrsc.org
For this compound, where the deuterium labels are on the aromatic ring and the benzylic methylene (B1212753) group (CD2), scrambling studies could reveal potential rearrangement pathways. For example, in reactions that might proceed through a carbocationic intermediate, scrambling of the deuterium from the benzylic position to the aromatic ring, or vice-versa, could occur. However, the stability of the benzylic carbocation and the nature of the reaction conditions would heavily influence the extent of such scrambling.
In the absence of a catalyst that facilitates C-H activation, significant deuterium scrambling in this compound under typical nucleophilic substitution conditions is less likely. However, under specific conditions, such as those involving strong bases or radical initiators, rearrangement and scrambling could become more prominent. The ability to deuterate at benzylic positions is particularly significant as benzylic C-H bonds are common in many biologically relevant molecules. beilstein-journals.org
Table 1: Hypothetical Deuterium Scrambling in a Reaction of this compound (This table is illustrative and based on principles from related systems)
| Initial Position of Deuterium | Potential Scrambled Position | Implied Mechanistic Feature |
| Benzylic (CD2) | Aromatic Ring | Reversible C-H/C-D bond activation or rearrangement |
| Aromatic Ring | Benzylic (CD2) | Reversible C-H/C-D bond activation or rearrangement |
Solvent Isotope Effects in Reactions of this compound
The rate of a chemical reaction can be influenced by the isotopic composition of the solvent, a phenomenon known as the solvent isotope effect (SIE). chem-station.com This effect is particularly pronounced in reactions where the solvent participates in the reaction mechanism, either as a nucleophile or as a catalyst. By comparing the reaction rate in a standard solvent (e.g., H₂O) with that in its deuterated counterpart (e.g., D₂O), valuable information about the transition state can be obtained. chem-station.com
For reactions involving this compound, such as nucleophilic substitution, the solvent isotope effect can help distinguish between different mechanistic pathways, primarily the Sₙ1 and Sₙ2 mechanisms.
In an Sₙ1 reaction , the rate-determining step is the formation of a carbocation intermediate. libretexts.org A polar protic solvent stabilizes this intermediate through hydrogen bonding. In a deuterated protic solvent (e.g., D₂O, CH₃OD), the O-D bond is stronger than the O-H bond, leading to a slightly lower stabilization of the transition state and the carbocation. This typically results in a small normal solvent isotope effect (kH/kD > 1), where the reaction is slightly slower in the deuterated solvent.
Conversely, in an Sₙ2 reaction , the nucleophile attacks the substrate in a single, concerted step. libretexts.org In a protic solvent, the nucleophile is solvated through hydrogen bonds. To react, the nucleophile must shed some of its solvent shell. Since O-H bonds are weaker than O-D bonds, desolvation is easier in the non-deuterated solvent. Therefore, the reaction is often faster in the deuterated solvent, leading to an inverse solvent isotope effect (kH/kD < 1). chem-station.com
Studies on the solvolysis of related benzyl halides have utilized solvent isotope effects to probe the nature of the transition state. For example, the hydrolysis of certain esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O, indicating an inverse isotope effect. chem-station.com For the nucleophilic substitution of this compound, the magnitude and direction of the solvent isotope effect would depend on the specific nucleophile and solvent system. The electron-withdrawing nature of the cyano group would disfavor the formation of a full carbocation, making a pure Sₙ1 mechanism less likely than for benzyl bromides with electron-donating substituents.
Table 2: Expected Solvent Isotope Effects for Nucleophilic Substitution of this compound
| Mechanistic Pathway | Expected kH/kD | Rationale |
| Sₙ1 | > 1 (Normal) | Stabilization of the carbocation intermediate is greater in the non-deuterated solvent. |
| Sₙ2 | < 1 (Inverse) | Desolvation of the nucleophile is easier in the non-deuterated solvent, but the overall effect often leads to a faster reaction in the deuterated solvent. |
It is important to note that the interpretation of solvent isotope effects can be complex, as they are often a composite of several factors, including changes in the solvation of reactants and the transition state.
Applications in Advanced Organic Synthesis and Chemical Transformations
Building Block for Deuterated Organic Molecules and Derivatives
The primary application of 3-CYANOBENZYL-D6 BROMIDE lies in its function as a building block for introducing deuterium (B1214612) atoms into organic molecules. nih.gov This is particularly valuable in pharmaceutical research for studying reaction mechanisms and as internal standards in mass spectrometry. nih.gov The presence of deuterium can alter the metabolic pathways of drug molecules, potentially leading to improved pharmacokinetic profiles. nih.govwikipedia.org
Synthesis of Deuterated Cyanophenyl-Containing Compounds
This compound serves as a key starting material for the synthesis of various deuterated compounds that feature a cyanophenyl group. The replacement of hydrogen atoms with deuterium in the benzyl (B1604629) group provides a stable isotopic label that can be traced through subsequent chemical reactions. This allows chemists to construct more complex deuterated molecules with a high degree of isotopic purity. cdnisotopes.com
Preparation of Labeled Heterocyclic Systems
The synthesis of deuterated nitrogenous heterocycles is an area of significant interest, particularly for their applications in medicinal chemistry. nih.gov Enaminones, which are versatile intermediates in the creation of these heterocycles, can be synthesized using deuterated reagents. nih.gov While direct synthesis of labeled heterocycles using reagents like deuterated dimethylformamide–dimethylacetal has been reported, the use of building blocks like this compound provides an alternative route to introduce deuterium into specific positions of a heterocyclic core. nih.gov The unexpected oxidation of nitrogenous heterocycles by enzymes like aldehyde oxidase can sometimes be mitigated by substituting hydrogen with deuterium adjacent to a nitrogen atom within the heterocycle. nih.gov
Catalytic Reactions and Reagent Development
This compound is a valuable substrate and coupling partner in a variety of catalytic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, C(sp3)-C(sp3) couplings) with this compound as a Coupling Partner
Cross-coupling reactions are fundamental transformations in organic synthesis, and this compound can participate as a key coupling partner.
Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.org While there are many examples of Suzuki couplings with aryl halides, couplings at the benzylic position are less common, especially with heteroaryl benzylic bromides. nih.gov The development of microwave-assisted Suzuki-Miyaura cross-coupling conditions has expanded the scope to include benzylic bromides, allowing for the synthesis of structurally diverse compounds. nih.gov
| Catalyst System | Base | Solvent | Reaction Type | Ref. |
| Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | Benzylic Suzuki-Miyaura | nih.gov |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Benzylic Suzuki-Miyaura | nih.gov |
| Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane/H₂O | Suzuki Coupling | commonorganicchemistry.com |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | Suzuki Coupling | commonorganicchemistry.com |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org The reaction is versatile and can be performed under mild conditions. wikipedia.org Copper-free Sonogashira couplings of aryl bromides have been developed, which are effective for a wide range of substrates, including those with various functional groups. beilstein-journals.org
| Catalyst System | Base | Solvent | Reaction Type | Ref. |
| Pd(OAc)₂, P(p-tol)₃ | DBU | THF | Copper-free Sonogashira | beilstein-journals.org |
| Pd(OAc)₂, SPhos or XPhos | TBAF | THF | Decarboxylative Sonogashira | beilstein-journals.org |
C(sp³)–C(sp³) Couplings: The formation of carbon-carbon bonds between two sp³-hybridized carbon atoms is a significant challenge in organic synthesis. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for constructing these bonds, particularly between unactivated alkyl bromides and other electrophiles like N-hydroxyphthalimide esters. nih.gov These methods often tolerate a wide array of functional groups. nih.gov Nickel-metallaphotoredox catalysis has also enabled the deoxygenative alkylation of alcohols with alkyl bromides, providing a route to form C(sp³)–C(sp³) bonds, including those between two secondary carbon centers. princeton.edu
Electrophilic and Nucleophilic Benzylic Functionalization
The benzylic position of this compound is susceptible to both electrophilic and nucleophilic attack, allowing for a range of functionalization reactions.
Nucleophilic Substitution: As a benzyl bromide, the compound readily undergoes nucleophilic substitution reactions. khanacademy.org The bromine atom is a good leaving group, and various nucleophiles can displace it to form new bonds at the benzylic carbon. For instance, reaction with sodium hydroxide (B78521) would lead to the formation of the corresponding deuterated benzyl alcohol via an SN2 mechanism. khanacademy.org
Electrophilic Reactions: While the primary reactivity of the benzyl bromide is as an electrophile at the benzylic carbon, the aromatic ring can undergo electrophilic substitution. The cyano group is a deactivating, meta-directing group, meaning that electrophilic attack on the aromatic ring will predominantly occur at the positions meta to the cyano group.
Role in Organometallic Reagent Preparation and Reactivity Studies
Organometallic reagents are crucial in organic chemistry for forming new carbon-carbon bonds. fishersci.ca this compound can be used to prepare deuterated organometallic reagents.
Grignard and Organolithium Reagents: Reaction of this compound with magnesium would form the corresponding deuterated Grignard reagent, (3-cyanobenzyl-d6)magnesium bromide. saskoer.ca Similarly, reaction with lithium would produce the organolithium reagent. saskoer.ca These reagents are strong nucleophiles and bases. libretexts.org
Organomanganese Reagents: Organomanganese reagents can also be prepared from organic halides. For instance, 3-(bromomethyl)benzonitrile (B105621) reacts with manganese powder in the presence of indium(III) chloride and lead(II) chloride to form (3-cyanobenzyl)manganese(II) bromide. uni-muenchen.de These reagents exhibit good reactivity and can tolerate a variety of sensitive functional groups. uni-muenchen.de The deuterated analogue would be prepared in a similar fashion from this compound.
The reactivity of these deuterated organometallic reagents can then be studied to understand reaction mechanisms and kinetic isotope effects. The presence of deuterium can provide valuable insights into the transition states of chemical reactions.
Precursor for Mechanistic Probes in Complex Systems
The substitution of hydrogen with its heavier isotope, deuterium, provides a powerful, non-invasive tool for chemists to study the intricate details of chemical reactions. arkat-usa.org this compound is particularly valuable in this regard, as the deuterium atoms act as silent tracers, distinguishable by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.org This allows for the precise tracking of the benzyl fragment through various transformations.
Tracing Reaction Intermediates in Multi-step Syntheses
In complex, multi-step synthetic sequences, identifying the fate of specific molecular fragments is crucial for understanding the reaction pathway and optimizing conditions. The use of isotopically labeled compounds like this compound is invaluable for elucidating reaction mechanisms. arkat-usa.org The deuterium-labeled benzyl group can be followed through a series of reactions, allowing researchers to confirm its incorporation into the final product and identify any unexpected rearrangements or side reactions.
For instance, in a hypothetical multi-step synthesis, the progress of the deuterated benzyl moiety can be monitored at each stage. This is particularly useful in reactions where multiple similar aromatic groups are present, as the deuterium label allows for unambiguous identification.
Table 1: Hypothetical Monitoring of a Deuterated Fragment in a Multi-Step Synthesis
| Reaction Step | Reactant/Intermediate | Analytical Technique | Observation |
|---|---|---|---|
| 1 | This compound | Mass Spectrometry | Molecular ion peak corresponding to the deuterated compound. |
| 2 | Intermediate A | NMR Spectroscopy | Deuterium signals confirming the presence of the labeled benzyl group. |
Probing Site-Specific Reactivity in Enzyme-like Systems (from a chemical perspective)
Deuterated compounds are instrumental in probing the mechanisms of enzyme-catalyzed reactions and can be similarly applied to synthetic systems that mimic biological functions. nih.govresearchgate.net this compound can be used to investigate site-specific reactivity within complex molecular architectures, such as supramolecular cages or synthetic catalysts that emulate enzymatic activity. rsc.orgrsc.org
By introducing the deuterated benzyl bromide into such a system, researchers can study the kinetic isotope effect (KIE). nih.gov If the cleavage of a carbon-deuterium (C-D) bond is part of the rate-determining step of a reaction, the reaction will proceed at a slower rate compared to its non-deuterated (C-H) counterpart. nih.gov This difference in reaction rates provides strong evidence for the specific bond-breaking events that govern the catalytic cycle. For example, studies on enzyme systems have shown that the KIE can reveal which specific hydrogen atom is abstracted during a desaturation reaction. nih.gov This principle is directly transferable to studying the reactivity of synthetic enzyme-like systems.
Exploration in Materials Science Research
The unique physical properties of deuterated compounds have found significant applications in the field of materials science, particularly in the development of advanced organic electronic devices. rsc.org
Impact of Deuterium Labeling on Material Properties (e.g., in organic light-emitting diodes, fluorophores)
The replacement of hydrogen with deuterium can significantly enhance the performance and longevity of organic materials used in devices like organic light-emitting diodes (OLEDs) and as fluorescent probes (fluorophores). rsc.orgacs.orgeurisotop.com The underlying principle is the "isotope effect," which stems from the fact that a C-D bond has a lower zero-point energy and thus a higher dissociation energy than a C-H bond. This makes the C-D bond more robust and less susceptible to cleavage, a key factor in material degradation. zeochem.comirisotope.com
In OLEDs, especially the blue-light-emitting components which are often the least stable, deuteration of the organic molecules can substantially increase the device's operational lifetime. eurisotop.comzeochem.comirisotope.com Heat and oxidation generated during operation can lead to the degradation of the organic materials; by replacing labile C-H bonds with stronger C-D bonds, this degradation process is slowed, leading to a more durable and efficient device. rsc.orgeurisotop.com Research has shown that this strategy can increase the lifetime of OLEDs by a factor of five to twenty without negatively impacting other critical properties. rsc.orgeurisotop.com
Similarly, in the field of fluorescence microscopy, deuteration has been shown to be a general method for improving the properties of small-molecule fluorophores. acs.orgacs.orgscg.ch Deuterated dyes exhibit enhanced brightness, increased fluorescence quantum yields, and greater photostability, meaning they resist fading under prolonged light exposure. acs.orgacs.orgresearchgate.net This allows for longer imaging experiments with higher signal quality, which is crucial for detailed biological imaging. acs.org
Table 2: Comparative Performance of Standard vs. Deuterated Organic Materials (Illustrative)
| Material Property | Standard (H-containing) Material | Deuterated (D-containing) Material | Performance Enhancement |
|---|---|---|---|
| OLED Half-Life | T | ~5-20 x T rsc.orgeurisotop.com | Increased Longevity |
| Fluorophore Brightness | B | > B acs.orgscg.ch | Higher Signal-to-Noise |
| Fluorophore Photostability | P | > P acs.orgresearchgate.net | Longer Experiment Duration |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Organic Light-Emitting Diodes |
| Fluorophores |
| Deuterium |
| Hydrogen |
| Mass Spectrometry |
| Nuclear Magnetic Resonance |
| Carbon-Deuterium |
| Carbon-Hydrogen |
| 5alpha-cholest-7-en-3beta-ol |
| [6alpha-2H]-5alpha-Cholest-7-en-3beta-ol |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of deuterated compounds, offering detailed insights into their molecular structure and the specific sites of isotopic labeling. numberanalytics.comipb.pt
Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to confirm the successful incorporation of deuterium at specific atomic positions within a molecule. magritek.com For 3-CYANOBENZYL-D6 BROMIDE, a ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms on both the benzyl (B1604629) methylene (B1212753) group (CD₂) and the aromatic ring (C₆D₄), confirming the site-specific nature of the labeling. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, but the signals are typically broader. magritek.comillinois.edu The presence of these signals, coupled with the disappearance of the corresponding proton signals in the ¹H NMR spectrum, provides unambiguous evidence of successful deuteration. magritek.commdpi.com The sample for ²H NMR analysis should ideally be prepared in a non-deuterated solvent to prevent the solvent signal from overwhelming the analyte signals. illinois.edu
Table 1: Expected ²H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) |
| Aromatic (C₆D₄) | ~7.4-7.8 |
| Benzylic (CD₂Br) | ~4.5 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. chemicalbook.comrsc.org In the case of this compound, the ¹H NMR spectrum would be characterized by the absence of signals in the aromatic and benzylic regions, confirming the high level of deuteration. Any residual proton signals can be quantified against an internal standard to determine the isotopic purity.
The ¹³C NMR spectrum provides a map of the carbon skeleton. bhu.ac.in For this compound, the spectrum would show distinct signals for the cyanobenzyl carbons. The coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals, which appear as multiplets. This C-D coupling information can further confirm the locations of deuteration. The use of deuterated solvents such as acetone-d6 (B32918) or DMSO-d6 is standard practice to avoid interference from solvent protons in ¹H NMR and to provide a lock signal for the spectrometer. magritek.comlibretexts.org
Table 2: Representative ¹³C and ¹H NMR Data for the Unlabeled Analog, 3-Cyanobenzyl Bromide
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR (in CDCl₃) | 7.85 | s |
| 7.77 | t | |
| 7.47 | t | |
| 4.45 | s | |
| ¹³C NMR (in DMSO-d6) | 167.2, 142.9, 138.4, 137.1, 134.8, 130.9, 130.0, 128.3, 125.5, 122.7, 50.7, 24.8 | - |
Source: uoguelph.carsc.org
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule or a molecular complex. numberanalytics.comdiva-portal.org While direct structural elucidation of the relatively small this compound molecule itself may not necessitate 2D NOESY, this technique becomes invaluable when studying its interactions with other molecules to form larger complexes. balikesir.edu.trarxiv.org For instance, if this compound were part of a larger supramolecular assembly or a ligand binding to a receptor, 2D NOESY experiments could reveal through-space correlations between the protons (or deuterons, in principle) of the cyanobenzyl moiety and the protons of the interacting partner. rsc.orgwiley-vch.de This information is crucial for determining the binding mode and the three-dimensional structure of the complex in solution. diva-portal.org
Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry
Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds, providing precise information on molecular weight and isotopic distribution.
High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. measurlabs.combioanalysis-zone.com For this compound, with a chemical formula of C₈D₆BrN, HRMS can distinguish its exact mass from that of other compounds with the same nominal mass. bioanalysis-zone.com This level of precision is critical for verifying the successful synthesis and purity of the deuterated compound. longdom.org The observed isotopic pattern in the mass spectrum, resulting from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) and the incorporated deuterium, further corroborates the identity of the compound.
Table 3: Theoretical and Expected HRMS Data for this compound
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ (with ⁷⁹Br) | C₈D₆⁷⁹BrN | 201.0118 |
| [M]⁺ (with ⁸¹Br) | C₈D₆⁸¹BrN | 203.0097 |
Note: These are theoretical values. The measured values should be within a few parts per million (ppm) of the theoretical mass.
One of the primary applications of this compound is its use as a stable isotope-labeled internal standard (SILS) in quantitative mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.org In such applications, a known amount of the deuterated standard is added to a sample containing the unlabeled analyte of interest (3-cyanobenzyl bromide or a derivative). Because the SILS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). nih.gov This allows for accurate quantification of the analyte by comparing its peak area to that of the SILS, correcting for variations in sample preparation and instrument response. researchgate.netnih.gov The use of SILS is a gold standard in quantitative "omic" fields and drug discovery for its ability to provide highly accurate and precise measurements. acs.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. When applied to this compound, these methods provide a detailed fingerprint of the molecule, allowing for the characterization of its functional groups and the specific effects of deuteration. Molecular vibrations, such as stretching and bending, occur at characteristic frequencies that depend on the masses of the atoms and the strength of the bonds connecting them. renishaw.com
In the context of this compound, the key functional groups each exhibit distinct vibrational frequencies. The nitrile group (C≡N) stretching vibration is typically observed in the 2220-2260 cm⁻¹ region. The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹, along with C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The bromomethyl group (CH₂Br) in the non-deuterated analogue has characteristic stretching and bending modes. However, the primary focus of isotopic substitution is the alteration of the benzylic methylene group vibrations.
Raman spectroscopy complements IR spectroscopy, as vibrations that are weak or inactive in IR may be strong in Raman, and vice-versa. renishaw.com For instance, the C-Br stretch is often more prominent in the Raman spectrum, typically appearing in the low-frequency region around 262 cm⁻¹. americanpharmaceuticalreview.com
Vibrational Analysis of C-D Bonds
The substitution of hydrogen with deuterium in the benzyl group (CH₂ to CD₂) is the most significant structural modification in this compound. This isotopic labeling has a profound impact on the vibrational spectrum due to the change in reduced mass. The C-D bond is stronger and has a lower zero-point energy compared to the C-H bond. scielo.org.mxias.ac.in
The vibrational frequency of a bond can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the two atoms. Since deuterium is approximately twice as massive as hydrogen, the C-D stretching frequency is significantly lower than that of a C-H bond. ias.ac.in Typically, C-H stretching vibrations appear around 3000 cm⁻¹, while C-D stretching vibrations are shifted to a lower frequency region, approximately 2100-2300 cm⁻¹. nih.gov This region of the spectrum is often less crowded, making the C-D vibration an excellent probe for studying molecular structure and dynamics. nih.govresearchgate.net The theoretical frequency ratio (νC-D / νC-H) is approximately 1/√2, or about 0.71, though in practice, it is often closer to 0.74. ias.ac.in
The table below summarizes the expected vibrational frequencies for this compound compared to its non-deuterated counterpart.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) in 3-Cyanobenzyl Bromide (C₈H₆BrN) | Expected Frequency Range (cm⁻¹) in this compound | Spectroscopy Method |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | 3000 - 3100 | IR, Raman |
| Benzylic C-H Stretch | Ar-CH₂-Br | 2850 - 2960 | N/A | IR, Raman |
| Benzylic C-D Stretch | Ar-CD₂-Br | N/A | ~2100 - 2250 ias.ac.innih.gov | IR, Raman |
| Nitrile Stretch | -C≡N | 2220 - 2260 | 2220 - 2260 | IR, Raman |
| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | 1400 - 1600 | IR, Raman |
| C-Br Stretch | -CH₂-Br | 500 - 600 | ~500 - 600 | Raman, IR (Far) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be refined. nih.gov
As of the current date, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the solid-state structure can be reliably inferred from data on the non-deuterated 3-Cyanobenzyl bromide and other closely related cyanobenzyl derivatives that have been characterized using this method. researchgate.netsigmaaldrich.com
The key structural parameters of interest would be the bond lengths and angles associated with the cyanobenzyl moiety. The aromatic ring is expected to be planar, with C-C bond lengths characteristic of a benzene (B151609) ring (approximately 1.39 Å). The nitrile group is linear, and the C-C≡N bond angle would be approximately 180°. The geometry around the benzylic carbon atom (sp³ hybridized) would be tetrahedral. X-ray studies on related molecules, such as metal complexes containing a 3-cyanobenzyl ligand, confirm a slightly distorted square-planar geometry around the metal center, with the organic ligand adopting a predictable conformation. researchgate.net The melting point of the non-deuterated compound is in the range of 93-96 °C, indicating it is a crystalline solid at room temperature and suitable for X-ray diffraction analysis. sigmaaldrich.com
The table below presents typical bond lengths and angles for the structural fragments within 3-Cyanobenzyl bromide, based on known data from similar structures.
| Structural Parameter | Atoms Involved | Expected Value | Source of Comparison |
|---|---|---|---|
| Bond Length | Aromatic C-C | ~1.39 Å | General Aromatic Systems |
| Bond Length | Ar-CH₂ | ~1.51 Å | Benzyl Systems |
| Bond Length | CH₂-Br | ~1.94 Å | Alkyl Bromides |
| Bond Length | Ar-CN | ~1.45 Å | Aryl Nitriles |
| Bond Length | C≡N | ~1.15 Å | Nitriles |
| Bond Angle | Ar-C-C | ~120° | Aromatic Systems |
| Bond Angle | C-CH₂-Br | ~109.5° | Tetrahedral Carbon |
| Bond Angle | Ar-C-CN | ~120° | Aromatic Systems |
Theoretical and Computational Studies on 3 Cyanobenzyl D6 Bromide
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. It is frequently used to investigate the electronic structure, reactivity, and spectroscopic properties of organic molecules, including those containing the 3-cyanobenzyl moiety. inonu.edu.trresearchgate.net
Quantum chemical calculations are instrumental in determining the distribution of electrons within a molecule and predicting its reactivity. researchgate.net The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between these orbitals (Egap) is a key indicator of chemical stability. inonu.edu.tr
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution. A lower hardness value suggests higher reactivity. inonu.edu.tr
Softness (S): The reciprocal of hardness (S = 1/η), where a higher value indicates greater reactivity. inonu.edu.tr
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
The following table presents representative data for a meta-cyanobenzyl substituted benzimidazolium bromide (Compound 2b from the cited study), illustrating the types of predictive information gained from DFT calculations. inonu.edu.tr
| Reactivity Descriptor | Symbol | Calculated Value (eV) | Formula |
| HOMO Energy | EHOMO | -4.799 | N/A |
| LUMO Energy | ELUMO | -1.869 | N/A |
| Energy Gap | Egap | 2.930 | ELUMO - EHOMO |
| Ionization Potential | I | 4.799 | -EHOMO |
| Electron Affinity | A | 1.869 | -ELUMO |
| Electronegativity | χ | 3.334 | (I + A) / 2 |
| Chemical Hardness | η | 1.465 | (I - A) / 2 |
| Softness | S | 0.341 | 1 / η |
| Electrophilicity Index | ω | 3.794 | χ² / (2η) |
This data is for a related compound, 1-(m-cyanobenzyl)-3-methylbenzimidazolium bromide, and serves as an example of the computational analysis applied to such structures. inonu.edu.tr
Computational modeling is a powerful tool for elucidating complex reaction mechanisms, identifying transient intermediates, and calculating the energy barriers associated with transition states. escholarship.org DFT calculations can map out the entire potential energy surface of a reaction, providing a step-by-step understanding of how reactants are converted into products. acs.org
For molecules like 3-cyanobenzyl bromide, which are often used as alkylating agents in substitution and cyclization reactions, theoretical modeling can clarify the reaction pathway. uoguelph.capharmaffiliates.com For instance, in a study of a base-induced cyclization of benzyl (B1604629) 1-alkynyl sulfones, where 3-cyanobenzyl bromide was used as a starting material, it was noted that the reaction's efficiency was more significantly influenced by steric effects than by the electronic effects of substituents on the aromatic ring. uoguelph.ca Computational analysis of such reactions would involve:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.
Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating thermodynamic properties.
By comparing the calculated activation energies for different possible pathways, chemists can predict the most likely mechanism and explain observed product distributions. acs.org
Theoretical calculations are frequently used to aid in the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. inonu.edu.tr By computing spectroscopic parameters for a proposed structure, a direct comparison can bemade with the experimental spectrum to confirm or revise the structural assignment.
For example, in a study of 1,4-bis(4-cyanobenzyl)piperazine, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method were employed to compute ¹³C NMR chemical shielding constants. iucr.org The calculated values were then correlated with the experimental solid-state NMR (CP/MAS) spectrum to provide a definitive assignment of the resonances. iucr.org Similarly, studies on other meta-cyanobenzyl derivatives have used DFT to compute and compare vibrational frequencies (IR), chemical shifts (NMR), and electronic absorption wavelengths (UV-Vis) with experimental data, demonstrating excellent agreement and validating the combined experimental-theoretical approach. inonu.edu.tr
Molecular Dynamics Simulations for Understanding Dynamics and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, revealing the dynamic behavior of molecules in different environments, such as in solution or in complex with other molecules. acs.org
For a compound like 3-cyanobenzyl bromide, MD simulations can be used to:
Study Solvation Effects: Analyze how solvent molecules arrange around the solute and influence its conformation and reactivity. acs.org
Explore Conformational Space: Determine the preferred shapes and orientations of the molecule in solution. core.ac.uk
Simulate Molecular Interactions: Model the binding process of the molecule to a biological target, such as an enzyme or receptor. geetaraibhu.org
In studies of related cyanophenyl-containing molecules, MD simulations have been used to investigate their interactions with biological systems, such as butyrylcholinesterase (BChE), providing a dynamic picture of the binding process. geetaraibhu.org
Exploration of Non-Covalent Interactions
Non-covalent interactions (NCIs) are weak forces, such as hydrogen bonds, halogen bonds, and π-stacking interactions, that are crucial in determining the three-dimensional structure of molecules in the solid state (crystal engineering) and in supramolecular chemistry. mdpi.comrsc.org Computational methods are essential for identifying, visualizing, and quantifying these interactions.
In the crystal structure of a meta-cyanobenzyl-substituted benzimidazolium bromide, C–H···Br intermolecular hydrogen bonds were identified. inonu.edu.tr Computational tools like Molecular Electrostatic Potential (MEP) plots were used to support these findings. inonu.edu.tr MEP plots visualize the electron density on the surface of a molecule, where negative potential regions (often colored red or yellow) indicate electron-rich, nucleophilic sites, and positive regions (blue) indicate electron-poor, electrophilic sites. These plots confirmed that the negative potential was concentrated on the bromide anion, making it a hydrogen bond acceptor. inonu.edu.tr
Further computational techniques for analyzing NCIs include:
Non-Covalent Interaction (NCI) Index: A method that highlights regions of weak interactions within a molecular system, distinguishing between stabilizing hydrogen bonds and destabilizing steric clashes. mdpi.com
Natural Bond Orbital (NBO) Analysis: A technique that examines charge transfer and orbital-orbital interactions to quantify the strength of specific non-covalent bonds. mdpi.com
Studies on related systems have used DFT and NCI analysis to characterize weak C–H···N and C–H···π interactions that guide the packing of molecules in a crystal lattice. iucr.org
Emerging Research Directions and Future Prospects
Novel Synthetic Routes to Highly Functionalized Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds is a rapidly evolving field, driven by the increasing demand for these molecules in pharmaceutical research, materials science, and mechanistic studies. acs.orgneulandlabs.com Traditional methods for deuterium (B1214612) incorporation often face challenges such as low efficiency, limited substrate scope, and the use of expensive reagents. acs.org To address these limitations, researchers are actively exploring novel synthetic strategies.
One promising approach involves the one-step replacement of amino groups in ring-substituted anilines with deuterium. acs.org This method utilizes diazotization in a mixture of water and a deuterated solvent like chloroform, offering a fast and efficient way to introduce deuterium into an aromatic system with high isotopic purity. acs.org Another innovative technique is the formyl-selective deuterium labeling of aldehydes using D2O as an inexpensive deuterium source, facilitated by synergistic light-driven, polyoxometalate-catalyzed hydrogen atom transfer. researchgate.net
Furthermore, the development of sustainable synthetic routes using immobilized and recyclable biocatalysts is gaining traction. researchgate.net These methods, which can be adapted for both batch and continuous flow conditions, offer an environmentally friendly and cost-effective way to produce deuterated compounds. researchgate.net The synthesis of deuterated N-methyl/ethyl amines from nitroarenes using a single-site manganese catalyst is a prime example of this trend. researchgate.net These advancements are crucial for the large-scale production of highly functionalized deuterated aromatic compounds, including precursors for 3-CYANOBENZYL-D6 BROMIDE.
Integration of this compound in Flow Chemistry Protocols
Flow chemistry is emerging as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and easier scalability compared to traditional batch processes. beilstein-journals.org The integration of this compound and other deuterated compounds into flow chemistry protocols is a promising area of research. univaq.it
The precise control over reaction parameters in flow reactors can be particularly beneficial for deuteration reactions, where minimizing side reactions and maximizing isotopic incorporation are critical. For instance, flow chemistry can mitigate problems like inefficient mixing and temperature control that can plague batch reactions, leading to higher yields and purities of the desired deuterated products. beilstein-journals.org The ability to perform multi-step syntheses in a continuous fashion without intermediate work-up and purification steps further enhances the efficiency of producing complex deuterated molecules. beilstein-journals.org As the demand for deuterated compounds grows, the development of robust and scalable flow chemistry protocols for their synthesis will be a key research focus.
Expansion of Applications in Physical Organic Chemistry for Mechanistic Studies
Deuterated compounds like this compound are invaluable tools in physical organic chemistry for elucidating reaction mechanisms. acs.orgirb.hr The kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution, provides detailed insights into the transition state of a reaction. musechem.com By comparing the reaction rates of a compound and its deuterated analogue, chemists can determine whether a specific carbon-hydrogen bond is broken in the rate-determining step.
The application of KIE studies extends to various areas, including the investigation of enzyme mechanisms and the optimization of catalytic processes. umn.edu The use of deuterated compounds in conjunction with computational and spectroscopic methods allows for a comprehensive understanding of reaction pathways. irb.hr As synthetic methods for preparing specifically labeled compounds become more advanced, the scope of mechanistic studies using deuterated molecules will continue to expand, providing deeper insights into fundamental chemical reactivity. escholarship.orgcuni.czrsc.org
Development of New Analytical Methods Leveraging Deuterium Labeling
Deuterium labeling is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based techniques. musechem.com Deuterated compounds serve as ideal internal standards for quantification because their chemical properties are nearly identical to their non-deuterated counterparts, but they are easily distinguished by their mass. acs.org This allows for accurate and precise measurements of analyte concentrations in complex biological and environmental matrices. acs.org
Recent advancements in this area focus on developing novel deuterium-labeling strategies for specific classes of molecules. For example, a new method has been developed for the exclusive deuterium labeling of isoaspartic acid residues in proteins, a modification linked to various diseases. acs.orgresearchgate.net This technique allows for the unambiguous identification of these modified sites. acs.orgresearchgate.net Another area of active research is understanding and mitigating the chromatographic deuterium effect (CDE), where deuterated compounds elute slightly earlier than their non-deuterated analogues in reverse-phase chromatography. acs.org A better understanding of the CDE will lead to improved analytical methods for the analysis and purification of deuterated compounds, including pharmaceuticals. acs.org
Exploration in Advanced Materials Research (e.g., optoelectronic materials)
The unique properties of deuterated compounds are being increasingly exploited in the field of advanced materials, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. alfa-chemistry.commdpi.com Replacing carbon-hydrogen bonds with stronger carbon-deuterium bonds can significantly enhance the stability and lifetime of these materials. google.com
Q & A
Q. How does isotopic substitution (d6) in 3-cyanobenzyl bromide influence its reactivity in nucleophilic substitution reactions?
- Experimental Design : Compare reaction kinetics between this compound and its protiated counterpart under identical conditions (solvent, nucleophile concentration). Use stopped-flow spectroscopy or real-time NMR to measure rate constants (k).
- Data Contradiction Analysis : If deuterium effects (e.g., kinetic isotope effects, KIE > 1) conflict with theoretical predictions, re-evaluate solvent interactions or transition-state stabilization. For example, polar aprotic solvents may amplify isotope effects due to reduced solvation .
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?
- Methodology : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters of impurities (e.g., residual protiated byproducts). For example, a 0.1% protiated impurity in d6-labeled material creates a distinct m/z signature. Pair with 2D-NMR (HSQC, HMBC) to assign structural anomalies .
- Advanced Techniques : Use isotope dilution assays with deuterated internal standards to improve quantification accuracy. Calibrate against certified reference materials (CRMs) for bromide and cyanobenzyl derivatives .
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound across studies?
- Root Cause Analysis : Variability often stems from differences in isotopic purity or measurement techniques (e.g., dynamic vs. static solubility assays). Replicate experiments using standardized protocols (e.g., USP monographs for bromide salts) .
- Data Harmonization : Apply meta-analysis frameworks to aggregate published data, weighting studies by methodological rigor (e.g., sample characterization completeness). Use Cochrane systematic review principles to assess bias .
Experimental Design & Data Interpretation
Q. What strategies ensure reproducibility in studies using this compound as a mechanistic probe?
- Best Practices :
- Document synthetic batches with lot-specific deuterium enrichment data.
- Predefine analytical acceptance criteria (e.g., ≤2% protiated impurity).
- Use negative controls (e.g., non-deuterated analogs) to isolate isotope effects .
Q. How should researchers design dose-response studies to evaluate the biological activity of this compound while accounting for isotopic effects?
- Methodology : Use isotopic dilution series to test equimolar doses of d6 and protiated forms. Measure endpoints (e.g., enzyme inhibition, receptor binding) via radiometric assays or surface plasmon resonance (SPR).
- Statistical Analysis : Apply mixed-effects models to differentiate isotopic effects from biological variability. Report effect sizes with confidence intervals to contextualize significance .
Literature & Data Synthesis
Q. How can researchers systematically evaluate the reliability of published data on deuterated benzyl bromides?
- Framework : Adapt the PICO (Population, Intervention, Comparison, Outcome) model:
- Population : Chemical purity, isotopic enrichment.
- Intervention : Synthetic or analytical methods.
- Comparison : Benchmarks (e.g., CRMs).
- Outcome : Reproducibility metrics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
